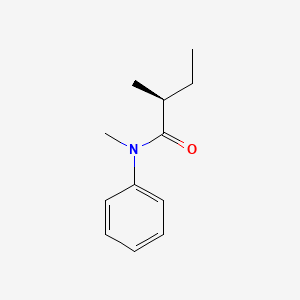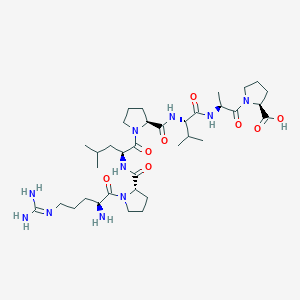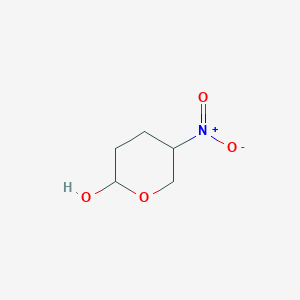![molecular formula C14H27NO2 B12588010 Ethyl 2-[(dibutylamino)methyl]prop-2-enoate CAS No. 600164-59-8](/img/structure/B12588010.png)
Ethyl 2-[(dibutylamino)methyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-[(dibutylamino)methyl]prop-2-enoate can be synthesized through the esterification of 2-(dibutylamino)ethanol with methacrylic acid or its derivatives. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-(dibutylamino)ethanol and methacrylic acid, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(dibutylamino)methyl]prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat.
Hydrolysis: Requires acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Involves nucleophiles such as halides or other amines.
Major Products Formed
Polymerization: Produces polymers and copolymers used in various applications.
Hydrolysis: Yields methacrylic acid and 2-(dibutylamino)ethanol.
Substitution: Forms substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(dibutylamino)methyl]prop-2-enoate has several applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomaterials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in dental materials.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of ethyl 2-[(dibutylamino)methyl]prop-2-enoate primarily involves its ability to polymerize and form stable polymers. The ester and amino groups in the molecule allow it to participate in various chemical reactions, leading to the formation of polymers with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(dimethylamino)ethyl methacrylate
- 2-(diethylamino)ethyl methacrylate
- 2-(dipropylamino)ethyl methacrylate
Uniqueness
Ethyl 2-[(dibutylamino)methyl]prop-2-enoate is unique due to its specific combination of ester and amino groups, which allows it to form polymers with distinct properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
600164-59-8 |
|---|---|
Molekularformel |
C14H27NO2 |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
ethyl 2-[(dibutylamino)methyl]prop-2-enoate |
InChI |
InChI=1S/C14H27NO2/c1-5-8-10-15(11-9-6-2)12-13(4)14(16)17-7-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
LMSRFUAMXYFHBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)
![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)

![N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12587983.png)



![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)

